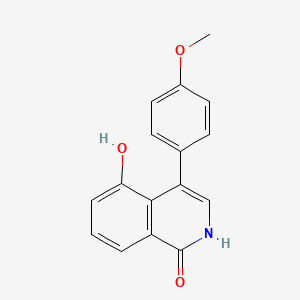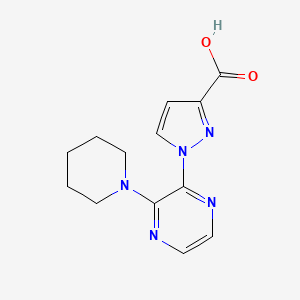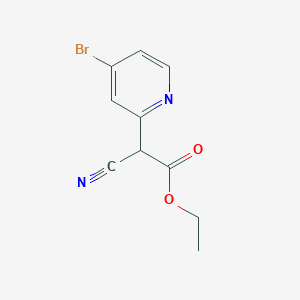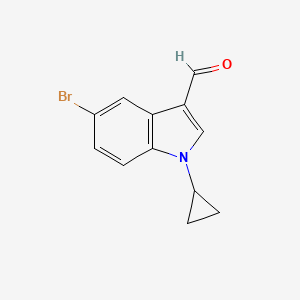
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-methoxybenzaldehyde.
Formation of Isoquinoline Core: The precursor undergoes a Pictet-Spengler reaction with an appropriate amine to form the isoquinoline core.
Hydroxylation: The isoquinoline core is then hydroxylated at the 5-position using a hydroxylating agent like hydrogen peroxide or a peracid.
Cyclization: The hydroxylated intermediate undergoes cyclization to form the final isoquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 5-oxo-4-(4-methoxyphenyl)isoquinolin-1(2H)-one.
Reduction: Products include this compound derivatives with reduced functional groups.
Substitution: Products include 5-hydroxy-4-(substituted phenyl)isoquinolin-1(2H)-one.
Applications De Recherche Scientifique
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-(4-methoxyphenyl)isoquinolin-1(2H)-one
- 5-Hydroxy-3-(4-methoxyphenyl)isoquinolin-1(2H)-one
- 5-Methoxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one
Uniqueness
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups at specific positions enhances its potential for diverse applications and interactions with biological targets.
Propriétés
Numéro CAS |
656234-25-2 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
5-hydroxy-4-(4-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO3/c1-20-11-7-5-10(6-8-11)13-9-17-16(19)12-3-2-4-14(18)15(12)13/h2-9,18H,1H3,(H,17,19) |
Clé InChI |
WWWKSJXNZLPVCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)


![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)




